

Application Notes and Protocols: Spiroglumide

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Compound of Interest

Compound Name: Spiroglumide

Cat. No.: B159829

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Abstract

Spiroglumide, with the IUPAC name (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. As a derivative of proglumide, it exhibits high affinity for the CCK-B/gastrin receptor and has been investigated for its role in regulating gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders. This document provides a detailed overview of the synthesis protocol for **Spiroglumide**, summarizes its biological activity, and describes the associated signaling pathway.

Chemical Properties

Property	Value	Source
IUPAC Name	(4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid	N/A
Synonyms	CR 2194	N/A
CAS Number	137795-35-8	N/A
Molecular Formula	C ₂₁ H ₂₆ Cl ₂ N ₂ O ₄	N/A
Molecular Weight	441.35 g/mol	N/A

Biological Activity

Spiroglumide is a selective antagonist of the CCK-B receptor, which is also known as the gastrin receptor. Its antagonistic activity has been demonstrated in vivo, where it effectively inhibits pentagastrin-induced gastric acid hypersecretion.

Assay	Species	Endpoint	Value
Pentagastrin-induced acid hypersecretion	Rat	ID50	20.1 mg/kg (i.v.) [1]

Synthesis Protocol

The synthesis of **Spiroglumide** is a multi-step process. The following protocol is based on the synthetic route described by Makovec et al. in the Journal of Medicinal Chemistry, 1992.

Materials and Reagents

- (R)-Glutamic acid
- Benzyl alcohol
- Thionyl chloride
- 3,5-Dichlorobenzoyl chloride
- 8-Azaspiro[4.5]decane
- Triethylamine (TEA)
- Ethyl chloroformate
- 10% Palladium on activated charcoal (Pd/C)
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)

- Purify the crude product by crystallization or column chromatography to yield the desired protected amino acid.

Step 2: Synthesis of (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid

- Dissolve (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester in dichloromethane (DCM).
- Add triethylamine (TEA) to the solution.
- Cool the mixture to 0 °C and add 3,5-dichlorobenzoyl chloride dropwise.
- Stir the reaction at room temperature for several hours until completion (monitored by TLC).
- Wash the reaction mixture with dilute HCl and then with saturated NaHCO₃ solution.
- Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane).

Step 3: Synthesis of Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-yl)pentanoate

- Dissolve (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid in anhydrous tetrahydrofuran (THF).
- Add triethylamine (TEA) and cool the solution to -10 °C.
- Slowly add ethyl chloroformate and stir for 15-30 minutes.
- In a separate flask, dissolve 8-azaspiro[4.5]decane in anhydrous THF and add it to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Filter the reaction mixture and concentrate the filtrate.
- Dissolve the residue in ethyl acetate and wash with water and brine.

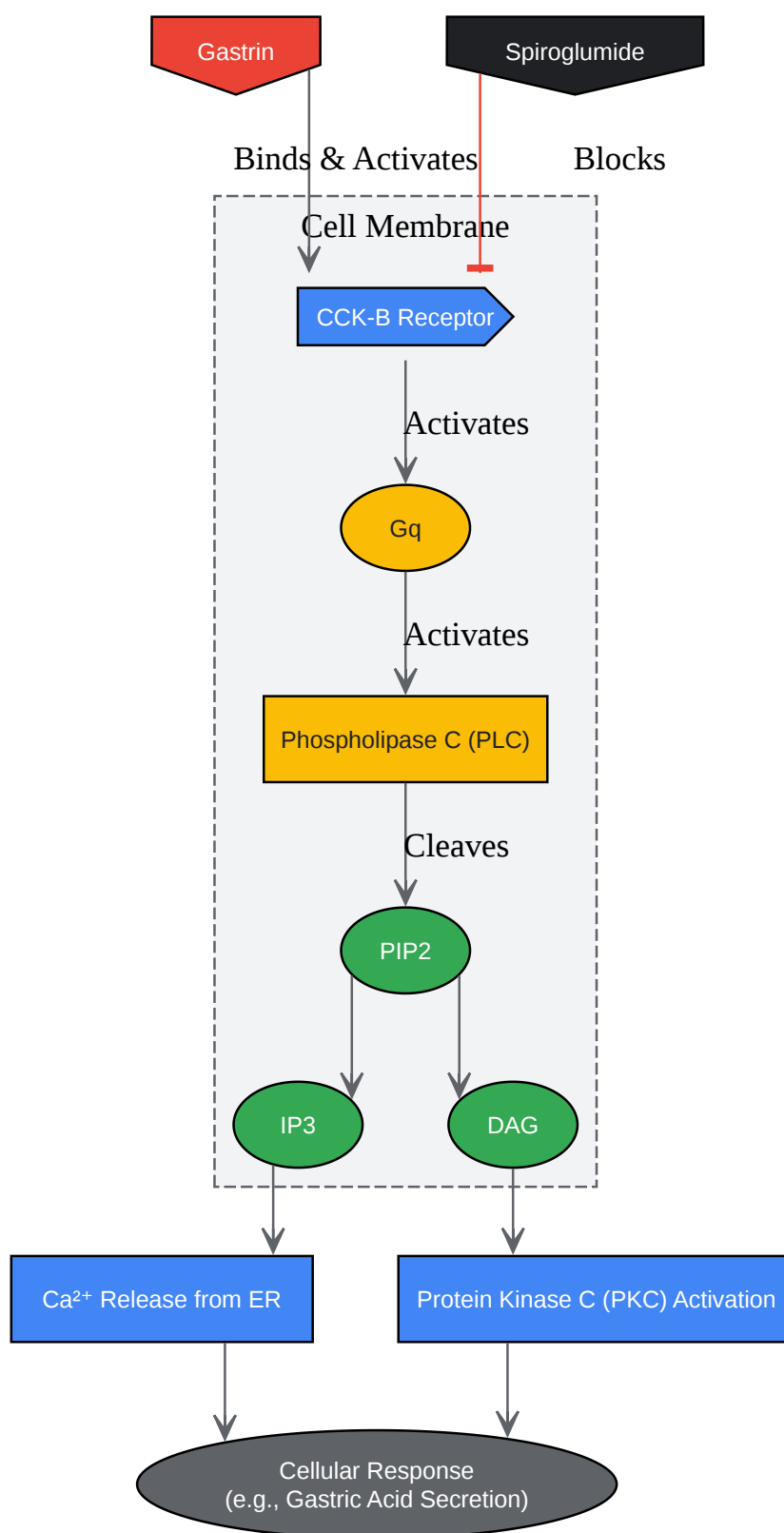
- Dry the organic layer over MgSO_4 , filter, and evaporate the solvent.
- Purify the crude product by column chromatography.

Step 4: Synthesis of **Spiroglumide** (Deprotection)

- Dissolve the product from Step 3 in methanol.
- Add 10% Pd/C catalyst and subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature for several hours.
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
- Dissolve the resulting intermediate in a mixture of THF and water.
- Add a solution of sodium hydroxide and stir at room temperature for a few hours until the saponification is complete.
- Acidify the reaction mixture with dilute HCl to precipitate the final product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **Spiroglumide**.

Mechanism of Action and Signaling Pathway

Spiroglumide functions as a competitive antagonist at the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand gastrin, activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including the stimulation of gastric acid secretion from parietal cells. By blocking the binding of gastrin to the CCK-B receptor, **Spiroglumide** inhibits this signaling cascade.



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Caption: CCK-B receptor signaling pathway and the inhibitory action of **Spiroglumide**.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. The provided synthesis protocol is a general guideline and may require optimization. All chemical manipulations should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described herein.

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References

- 1. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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